1-(2,3,5-Trihydroxyphenyl)ethan-1-one
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Overview
Description
1-(2,3,5-Trihydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H8O4 It is a derivative of acetophenone, characterized by the presence of three hydroxyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3,5-Trihydroxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the hydroxylation of acetophenone derivatives. The reaction typically requires a catalyst, such as iron or copper salts, and an oxidizing agent like hydrogen peroxide. The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective introduction of hydroxyl groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,5-Trihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 1-(2,3,5-Trihydroxyphenyl)ethanol.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: 1-(2,3,5-Trihydroxyphenyl)ethanol
Substitution: Ethers and esters
Scientific Research Applications
1-(2,3,5-Trihydroxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound’s hydroxyl groups make it a useful probe for studying enzyme-catalyzed hydroxylation reactions.
Medicine: It has potential therapeutic applications due to its antioxidant properties, which can help in the treatment of diseases related to oxidative stress.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3,5-Trihydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, the compound’s antioxidant properties enable it to scavenge free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
1-(3,4,5-Trihydroxyphenyl)ethan-1-one: Similar in structure but with hydroxyl groups at different positions.
1-(2,4,6-Trihydroxyphenyl)ethan-1-one: Another isomer with hydroxyl groups at different positions.
Uniqueness
1-(2,3,5-Trihydroxyphenyl)ethan-1-one is unique due to the specific arrangement of hydroxyl groups, which influences its reactivity and interaction with biological molecules. This unique structure makes it particularly useful in applications requiring selective hydroxylation patterns.
Properties
Molecular Formula |
C8H8O4 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1-(2,3,5-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H8O4/c1-4(9)6-2-5(10)3-7(11)8(6)12/h2-3,10-12H,1H3 |
InChI Key |
RKBOJPBPBSRYRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)O)O)O |
Origin of Product |
United States |
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